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molecular formula C9H12 B1474414 1,2,4-Trimethylbenzene-D12 CAS No. 350818-61-0

1,2,4-Trimethylbenzene-D12

Cat. No. B1474414
M. Wt: 132.26 g/mol
InChI Key: GWHJZXXIDMPWGX-ZPMNDIOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05422027

Procedure details

In a 2 liter four neck flask equipped with a thermometer and a hydrogen chloride gas trap, 500 ml of 1,2,4-trimethylbenzene and 150 ml of titanium tetrachloride were placed and 150 ml of 2-(1-hydroxyethyl) bicyclo [2.2.2] octane obtained in (1) above was dropped therein over 30 minutes with stirring at room temperature. The so obtained mixture was maintained at 30° C. in an ice-cold water bath and further stirred for 30 minutes. After the evolution of hydrogen chloride gas was stopped, the content of the flask was poured into 1 liter of ice-cold water to stop the reaction. The mixture was stirred well in the ice-cold water, and an organic layer produced therein was washed twice with 200 ml of 2N NaOH aqueous solution, followed by washing twice with 200 ml of water. The so treated organic layer was dried with anhydrous MgSO4 and distilled to obtain 180 g of a fraction having a boiling point of 150 to 160° C./2 mmHg. The analysis with NMR and MS resulted in a finding that the so obtained reaction product was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane. Said reaction product was placed in a 1 liter autoclave, 20 g of 5% ruthenium/carbon catalyst and 300 ml of methylcyclohexane as the solvent were added and the resulting mixture was hydrogenated under the conditions of a hydrogen pressure of 80 kg/cm2G, a reaction temperature of 200° C. and a reaction time of 6 hours. The NMR analysis showed that the degree of hydrogenation was 99%. The so obtained reaction product was analyzed with NMR, IR and MS, resulting in a finding that it was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane. Further, the traction coefficient of the obtained reaction product was determined in a temperature range of 40° C. to 140° C. and the results are shown in FIG. 1. The graphs of 1H-NMR, 13C-NMR and MS of the reaction product are respectively shown in FIGS. 4 to 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 g
Type
catalyst
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]2[CH:10](C1C=CC(C)=C(C)C=1C)C.[H][H].C12CCC(CC1)CC2C(C1(C)CCCCC1(C)C)C>[Ru].CC1CCCCC1>[CH3:9][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)CC2)C(C)C2=C(C(=C(C=C2)C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)CC2)C(C)C2(C(CCCC2)(C)C)C
Step Seven
Name
Quantity
20 g
Type
catalyst
Smiles
[Ru]
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
CC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
over 30 minutes with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was dropped
CUSTOM
Type
CUSTOM
Details
The so obtained mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° C. in an ice-cold water bath
STIRRING
Type
STIRRING
Details
further stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
an organic layer produced
WASH
Type
WASH
Details
therein was washed twice with 200 ml of 2N NaOH aqueous solution
WASH
Type
WASH
Details
by washing twice with 200 ml of water
ADDITION
Type
ADDITION
Details
The so treated organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to obtain 180 g of a fraction
CUSTOM
Type
CUSTOM
Details
The analysis with NMR and MS resulted in a finding that the so obtained reaction product
CUSTOM
Type
CUSTOM
Details
reaction product
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
a reaction temperature of 200° C.
CUSTOM
Type
CUSTOM
Details
a reaction time of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The so obtained
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
resulting in a finding that it
CUSTOM
Type
CUSTOM
Details
Further, the traction coefficient of the obtained reaction product
CUSTOM
Type
CUSTOM
Details
was determined in a temperature range of 40° C. to 140° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05422027

Procedure details

In a 2 liter four neck flask equipped with a thermometer and a hydrogen chloride gas trap, 500 ml of 1,2,4-trimethylbenzene and 150 ml of titanium tetrachloride were placed and 150 ml of 2-(1-hydroxyethyl) bicyclo [2.2.2] octane obtained in (1) above was dropped therein over 30 minutes with stirring at room temperature. The so obtained mixture was maintained at 30° C. in an ice-cold water bath and further stirred for 30 minutes. After the evolution of hydrogen chloride gas was stopped, the content of the flask was poured into 1 liter of ice-cold water to stop the reaction. The mixture was stirred well in the ice-cold water, and an organic layer produced therein was washed twice with 200 ml of 2N NaOH aqueous solution, followed by washing twice with 200 ml of water. The so treated organic layer was dried with anhydrous MgSO4 and distilled to obtain 180 g of a fraction having a boiling point of 150 to 160° C./2 mmHg. The analysis with NMR and MS resulted in a finding that the so obtained reaction product was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane. Said reaction product was placed in a 1 liter autoclave, 20 g of 5% ruthenium/carbon catalyst and 300 ml of methylcyclohexane as the solvent were added and the resulting mixture was hydrogenated under the conditions of a hydrogen pressure of 80 kg/cm2G, a reaction temperature of 200° C. and a reaction time of 6 hours. The NMR analysis showed that the degree of hydrogenation was 99%. The so obtained reaction product was analyzed with NMR, IR and MS, resulting in a finding that it was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane. Further, the traction coefficient of the obtained reaction product was determined in a temperature range of 40° C. to 140° C. and the results are shown in FIG. 1. The graphs of 1H-NMR, 13C-NMR and MS of the reaction product are respectively shown in FIGS. 4 to 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 g
Type
catalyst
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]2[CH:10](C1C=CC(C)=C(C)C=1C)C.[H][H].C12CCC(CC1)CC2C(C1(C)CCCCC1(C)C)C>[Ru].CC1CCCCC1>[CH3:9][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)CC2)C(C)C2=C(C(=C(C=C2)C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)CC2)C(C)C2(C(CCCC2)(C)C)C
Step Seven
Name
Quantity
20 g
Type
catalyst
Smiles
[Ru]
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
CC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
over 30 minutes with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was dropped
CUSTOM
Type
CUSTOM
Details
The so obtained mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° C. in an ice-cold water bath
STIRRING
Type
STIRRING
Details
further stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
an organic layer produced
WASH
Type
WASH
Details
therein was washed twice with 200 ml of 2N NaOH aqueous solution
WASH
Type
WASH
Details
by washing twice with 200 ml of water
ADDITION
Type
ADDITION
Details
The so treated organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to obtain 180 g of a fraction
CUSTOM
Type
CUSTOM
Details
The analysis with NMR and MS resulted in a finding that the so obtained reaction product
CUSTOM
Type
CUSTOM
Details
reaction product
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
a reaction temperature of 200° C.
CUSTOM
Type
CUSTOM
Details
a reaction time of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The so obtained
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
resulting in a finding that it
CUSTOM
Type
CUSTOM
Details
Further, the traction coefficient of the obtained reaction product
CUSTOM
Type
CUSTOM
Details
was determined in a temperature range of 40° C. to 140° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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